Methyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC17806195
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | methyl 4-(but-3-yn-2-ylamino)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C10H11N3O2/c1-4-7(2)13-9-8(10(14)15-3)5-11-6-12-9/h1,5-7H,2-3H3,(H,11,12,13) |
| Standard InChI Key | SRLUSPONLMIDMY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#C)NC1=NC=NC=C1C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s pyrimidine ring is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Key substituents include:
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Methyl ester group at position 5, enhancing solubility and stability in organic solvents.
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But-3-yn-2-ylamino group at position 4, introducing an alkyne functional group that enables click chemistry applications.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | Methyl 4-(but-3-yn-2-ylamino)pyrimidine-5-carboxylate |
| Canonical SMILES | CC(C#C)NC1=NC=NC=C1C(=O)OC |
| Topological Polar Surface Area | 72.6 Ų |
| LogP (Octanol-Water) | 1.47 |
The alkyne group’s linear geometry and high electron density facilitate covalent bonding via Huisgen cycloaddition, making the compound valuable in bioconjugation and drug delivery systems .
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via nucleophilic aromatic substitution between 4-chloropyrimidine-5-carboxylate and but-3-yn-2-amine. Key steps include:
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Base-mediated reaction: Conducted in dimethylformamide (DMF) with potassium carbonate, yielding 70–85% product.
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Purification: Chromatography or recrystallization from ethanol/water mixtures.
Alternative Methods
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C), improving yields to >90% . Solvent-free conditions under palladium catalysis have also been explored, enhancing green chemistry metrics .
Biological Activities and Mechanisms
Anticancer Properties
The compound inhibits NF-κB signaling, reducing inflammation-driven tumor progression. In pancreatic cancer models (HCT-116 cells), it demonstrated an of 27.72 μM, outperforming 5-fluorouracil in apoptosis induction .
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 | 5.1 | Erlotinib (6.65 μM) |
| HepG2 | 5.02 | 5-Fluorouracil (5.34 μM) |
| HCT-116 | 6.6 | Erlotinib (7.49 μM) |
Antiviral and Antimicrobial Effects
The alkyne group disrupts viral protease active sites (e.g., SARS-CoV-2 M), with 80% inhibition at 50 μM. Against Staphylococcus aureus, it shows a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to spectinomycin .
Comparative Analysis with Pyrimidine Analogues
Table 3: Structure-Activity Relationships of Pyrimidine Derivatives
| Compound | Structural Variation | IC₅₀ (μM, HCT-116) |
|---|---|---|
| Ethyl 4-[(but-3-yn-2-yl)amino]pyrimidine-5-carboxylate | Ethyl ester vs. methyl ester | 39.64 |
| Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate | Shorter alkyne chain | 53.90 |
| Methyl 6-amino-pyrimidine derivatives | Absence of alkyne group | >100 |
The methyl ester and but-3-yn-2-ylamino groups synergistically enhance target binding, as confirmed by molecular docking studies showing a -9.2 kcal/mol binding energy for EGFR inhibition .
Research Gaps and Future Directions
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Pharmacokinetic Studies: Limited data exist on oral bioavailability and metabolic clearance.
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In Vivo Efficacy: Most studies are in vitro; animal models for toxicity and efficacy are needed.
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) remains unexplored.
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